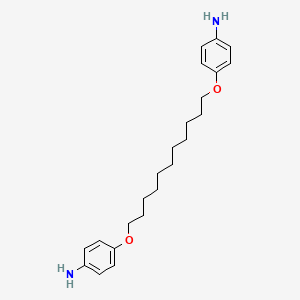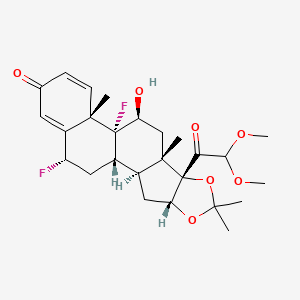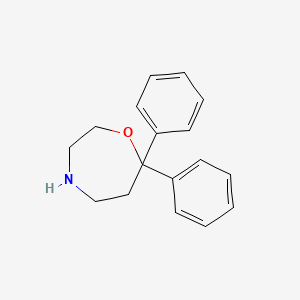
DIOCTYL TETRABROMOPHTHALATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIOCTYL TETRABROMOPHTHALATE is an organic compound with the molecular formula C24H34Br4O4. It is also known as this compound. This compound is primarily used as a flame retardant in various materials, including plastics, coatings, and textiles. Its high bromine content makes it particularly effective in reducing the flammability of these materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate typically involves the bromination of phthalic anhydride followed by esterification with octanol. The reaction conditions include:
Bromination: Phthalic anhydride is reacted with bromine in the presence of a catalyst to form tetrabromophthalic anhydride.
Esterification: The tetrabromophthalic anhydride is then reacted with octanol under acidic conditions to form dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate.
Industrial Production Methods
In industrial settings, the production of dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure efficient bromination of phthalic anhydride.
Continuous esterification: Employing continuous flow reactors for the esterification process to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
DIOCTYL TETRABROMOPHTHALATE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Major Products
Substitution Reactions: The major products depend on the substituents introduced. For example, reacting with an amine can produce an amide derivative.
Hydrolysis: The major products are tetrabromophthalic acid and octanol.
Applications De Recherche Scientifique
DIOCTYL TETRABROMOPHTHALATE has several scientific research applications, including:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism by which dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The molecular targets include the free radicals generated during combustion, and the pathways involved are the radical chain reactions that sustain the flame .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl tetrabromophthalate: Similar in structure but with different alkyl groups.
Tetrabromobisphenol A: Another brominated flame retardant with a different core structure.
Hexabromocyclododecane: A cyclic brominated flame retardant with different physical and chemical properties.
Uniqueness
This compound is unique due to its high bromine content and its effectiveness as a flame retardant in various materials. Its specific structure allows for efficient interaction with free radicals during combustion, making it highly effective in reducing flammability .
Propriétés
Numéro CAS |
56720-20-8 |
|---|---|
Formule moléculaire |
C24H34Br4O4 |
Poids moléculaire |
706.1 g/mol |
Nom IUPAC |
dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Br4O4/c1-3-5-7-9-11-13-15-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
QRBLPTJJQNRVAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCCCC |
SMILES canonique |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1628633.png)












